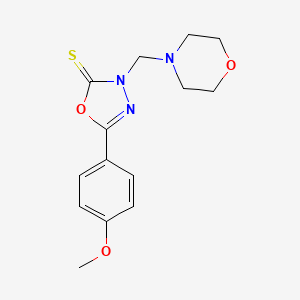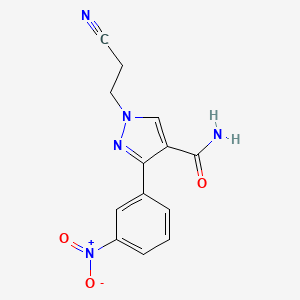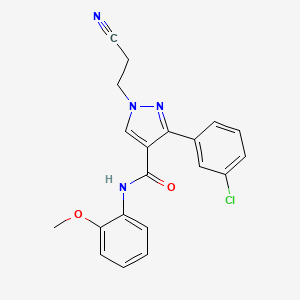
5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in several scientific research studies.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been found to have potential applications in several scientific research studies. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. In addition, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione in lab experiments include its well-established synthesis method, its unique structure and properties, and its potential applications in various scientific research studies. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione. One potential direction is the further study of its potential applications in the treatment of neurodegenerative diseases. Another potential direction is the development of new drugs based on the structure and properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate, followed by the reaction of the resulting product with morpholine. The final product is obtained by the reaction of the intermediate product with thiosemicarbazide. The synthesis method of this compound has been well-established, and it is readily available for use in scientific research.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-18-12-4-2-11(3-5-12)13-15-17(14(21)20-13)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYZQWFHQZKXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)

![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)

![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)
![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)
